N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide
Description
N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a sulfamoyl-substituted thiophene carboxamide derivative. Its structure features a thiophene core with a carboxamide group at position 2, a sulfamoyl moiety at position 3 (bearing methyl and 4-ethylphenyl substituents), and a 4-ethoxyphenyl group as the amide substituent. The ethoxy group enhances solubility, while the ethylphenyl and methyl groups on the sulfamoyl moiety contribute to steric and electronic modulation.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)-methylsulfamoyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S2/c1-4-16-6-10-18(11-7-16)24(3)30(26,27)20-14-15-29-21(20)22(25)23-17-8-12-19(13-9-17)28-5-2/h6-15H,4-5H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HITLLLWATWLBBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene core, followed by the introduction of the ethoxyphenyl and ethylphenyl groups. The final step involves the sulfonamide formation. Common reagents used in these reactions include ethyl bromide, sodium ethoxide, and sulfonyl chloride. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new sulfonamide derivatives.
Scientific Research Applications
Medicinal Applications
The compound has been investigated for its antimicrobial and anticancer properties. Research indicates that thiophene derivatives can act as enzyme inhibitors or receptor modulators, potentially leading to therapeutic effects against various diseases.
Case Studies
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent.
Organic Synthesis Applications
N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of more complex molecules.
Synthetic Routes
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Used to introduce various substituents on the thiophene ring. |
| Coupling Reactions | Employed for synthesizing more complex thiophene derivatives. |
Material Science Applications
The compound is also explored for its utility in developing organic semiconductors and other advanced materials. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.
Performance Metrics
| Application | Performance Indicators |
|---|---|
| Organic Semiconductors | High charge mobility and stability under operational conditions. |
| OLEDs | Enhanced luminescence efficiency compared to traditional materials. |
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Ethoxy vs. Chloro/Hydroxy: The ethoxy group in the target compound improves aqueous solubility compared to electron-withdrawing chloro groups (e.g., in ) or polar hydroxy substituents (e.g., in ). Ethylphenyl vs. Aromatic Diversity: Compounds with substituted phenyl groups (e.g., 4-chlorophenyl in ) exhibit stronger electron-withdrawing effects, which may influence electronic interactions with biological targets.
Molecular Weight :
- The target compound (459.63 g/mol) is heavier than most analogs (400–428 g/mol) due to its ethoxy and ethylphenyl groups, which may affect bioavailability.
Biological Activity
N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide is a compound belonging to the thiophene class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features a thiophene ring, an ethoxyphenyl group, and a sulfamoyl moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The mechanisms include:
- Inhibition of Enzymatic Activity : The sulfamoyl group is known to inhibit certain enzymes, potentially affecting metabolic pathways related to glucose homeostasis and lipid metabolism .
- Antimicrobial Properties : Thiophene derivatives have demonstrated antimicrobial effects, likely due to their ability to disrupt bacterial cell wall synthesis or function .
- Anticancer Activity : Research indicates that thiophene compounds can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound. Key findings include:
- Antimicrobial Activity : The compound exhibited significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating potent antimicrobial properties .
- Anticancer Effects : In cancer cell lines, the compound demonstrated IC50 values in the low micromolar range (0.5–5 µM), suggesting effective cytotoxicity against various cancer types. The mechanism involved the induction of apoptosis and cell cycle arrest at the G1 phase .
- Glucose Uptake Enhancement : Studies have shown that this compound can enhance glucose uptake in hepatocytes, contributing to its potential use in managing diabetes .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Diabetes Management : In a study involving diabetic rat models, administration of the compound improved insulin sensitivity and glucose tolerance, indicating its role as a potential antidiabetic agent .
- Cancer Treatment : A clinical trial assessed the efficacy of this compound in patients with advanced solid tumors. Results indicated a favorable safety profile and preliminary efficacy, warranting further investigation in larger cohorts .
Data Summary
The following table summarizes key findings from various studies on the compound's biological activity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
